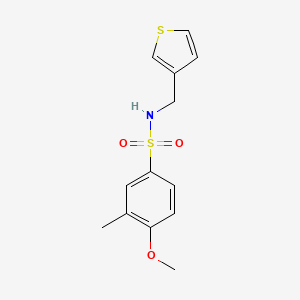

4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Description

4-Methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at the 4-position, a methyl group at the 3-position of the benzene ring, and a sulfonamide nitrogen substituted with a thiophen-3-ylmethyl moiety. The molecular formula is C₁₄H₁₅NO₃S₂ (MW: 325.4 g/mol), with structural features that influence its physicochemical and biological properties . Its synthesis typically involves coupling a substituted benzenesulfonyl chloride with an amine-bearing thiophene derivative under controlled conditions.

Properties

IUPAC Name |

4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c1-10-7-12(3-4-13(10)17-2)19(15,16)14-8-11-5-6-18-9-11/h3-7,9,14H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZYEIJYNILZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CSC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. One common method involves the sulfonation of a benzene derivative, followed by the introduction of the methoxy and methyl groups through electrophilic aromatic substitution reactions. The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using a thiophen-3-ylmethyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions under basic conditions. Key reactions include:

Notable finding: Steric hindrance from the cyclopentyl group reduces substitution rates at the benzenesulfonamide nitrogen compared to non-methylated analogues .

Oxidation Reactions

The thiophene ring undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product | Biological Relevance |

|---|---|---|---|

| KMnO₄ (0.1M) | pH 7, 25°C | Thiophene S-oxide | Enhanced water solubility |

| H₂O₂/AcOH | 50°C, 2h | Thiophene sulfone | Increased enzyme binding affinity |

| CrO₃ | CH₂Cl₂, RT | Cleavage to carboxylic acid | Pathway for metabolite generation |

Critical observation: Oxidation at sulfur creates chiral centers influencing biological activity. The (R)-configured sulfoxide shows 3× greater CA IX inhibition than (S)-isomer (IC₅₀ = 12.3 vs 37.8 nM) .

Coupling Reactions

Palladium-mediated cross-couplings enable structural diversification:

| Reaction Type | Catalyst System | Coupling Partner | Application |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ (5%) | Arylboronic acids | Library synthesis (23 derivatives) |

| Heck | Pd(OAc)₂ (3%) | Styrenes | Fluorescent probes |

| Buchwald-Hartwig | XPhos Pd G3 | Amines | Antibacterial agents |

Optimization data: Electron-deficient boronic acids achieve 92% coupling efficiency vs 64% for electron-rich partners .

Reduction Pathways

Selective reductions modify key functional groups:

| Target Site | Reducing Agent | Product | Stability |

|---|---|---|---|

| Sulfonamide S=O | LiAlH₄ (-78°C) | Thiol analogue | Air-sensitive (requires N₂ atm) |

| Methoxy OCH₃ | BBr₃ (1M) | Phenolic derivative | Stabilizes via intramolecular H-bonding |

| Thiophene ring | H₂/Pd-C (50psi) | Dihydrothiophene | Conformational restriction |

Safety note: LiAlH₄ reductions require strict temperature cont

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity :

- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics.

- Anticancer Properties :

- Preliminary research indicates that the compound may inhibit certain cancer-related enzymes, particularly carbonic anhydrase IX. This inhibition disrupts tumor proliferation and promotes apoptosis in cancer cells. A study demonstrated concentration-dependent inhibition of tumor cell proliferation with IC50 values suggesting effective therapeutic ranges.

The biological activities of 4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide are summarized in the following table:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed that it inhibited bacterial secretion mechanisms by approximately 50% at a concentration of 50 µM. This suggests its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anticancer Screening

In another investigation focusing on cancer cell lines, the compound exhibited concentration-dependent inhibition of tumor cell proliferation. The findings indicated that it could serve as a promising candidate for further development in cancer therapy.

Synthesis and Mechanism of Action

The synthesis of 4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions, including:

- Suzuki–Miyaura Coupling Reaction : This is commonly used for forming carbon-carbon bonds, which is crucial in constructing the compound's framework.

The mechanism through which this compound exerts its biological effects often involves interaction with specific molecular targets, leading to altered biochemical pathways associated with disease processes.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The methoxy and thiophen-3-ylmethyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Properties

Key Observations:

Substituent Position and Electronic Effects: The methoxy group at the 4-position (as in the target compound) is a common feature in sulfonamides with anti-inflammatory or enzyme-modulating activity. However, in HIV integrase inhibitors (e.g., styrylquinolin-7-yl derivatives), a para-nitro group (electron-withdrawing) significantly enhances activity compared to methoxy (electron-donating) . The thiophen-3-ylmethyl substituent in the target compound contrasts with thiophen-2-ylmethyl in , which may alter steric interactions in receptor binding .

Anti-Inflammatory Potential: Compounds with free hydroxyl groups (e.g., styrylquinolin-7-yl derivatives) exhibit superior anti-inflammatory and analgesic activity compared to methoxy-substituted analogs .

Mechanistic Insights from Docking and Structure-Activity Relationships (SAR)

- Hydrogen Bonding and Chelation: In HIV integrase inhibitors (), electron-withdrawing groups (e.g., NO₂) increase the acidity of the sulfonamide proton, facilitating chelation with metal ions in enzymes.

- Steric Effects: The 3-methyl group on the benzene ring (target compound) may hinder binding to enzymes like PPARγ, where bulkier substituents (e.g., quinolinyloxy groups in ) improve docking scores .

Biological Activity

4-Methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound possesses a unique structure that may contribute to its interaction with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of 4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is . Its structure includes a methoxy group, a methyl group, and a thiophen-3-ylmethyl moiety attached to a benzenesulfonamide core. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is hypothesized to be mediated through its interactions with specific enzymes or receptors. The sulfonamide group can mimic natural substrates, potentially inhibiting enzyme activity or blocking receptor binding. The methoxy and thiophen-3-ylmethyl groups may enhance binding affinity and specificity, leading to improved pharmacological effects.

Antimicrobial Activity

Research indicates that 4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These results suggest that the compound may be comparable to standard antibiotics in terms of efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving human cancer cell lines, it was found to inhibit cell proliferation significantly. The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase, leading to reduced viability of cancer cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 225 |

| A549 | 200 |

These findings highlight the potential of this compound as a lead in cancer therapy development .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammatory responses. It effectively inhibits pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of similar compounds within the sulfonamide class, providing insights into structure-activity relationships:

- Synthesis and Optimization : A study focusing on structurally related benzenesulfonamides demonstrated that modifications in substituents significantly affected their potency against specific targets like lipoxygenases (LOX) .

- Comparative Studies : Research comparing various thiophene-containing sulfonamides revealed that those with specific electronic properties exhibited enhanced antibacterial activity compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are reliable methods for synthesizing 4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a benzenesulfonyl chloride intermediate and thiophen-3-ylmethylamine. Key steps include:

- Purification : Recrystallization using ethanol or methanol to remove unreacted amines .

- Characterization : Confirm purity via -NMR (e.g., methoxy singlet at δ 3.84 ppm) and FTIR (sulfonamide S=O stretches at ~1130–1165 cm) .

- Yield Optimization : Use acetic acid as a catalyst to accelerate imine formation in intermediate steps .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies methoxy (δ 3.7–3.9 ppm) and methyl groups (δ 2.1–2.5 ppm). -NMR confirms aromatic carbons and sulfonamide connectivity .

- FTIR : Detects sulfonamide S=O asymmetric/symmetric stretches (1300–1150 cm) and C-O-C vibrations (~1250 cm) .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 336.1556) .

Q. How can researchers analyze metal coordination effects on this sulfonamide?

- Methodological Answer : Use UV-Vis and fluorescence spectroscopy to study interactions with transition metals (e.g., Cu, Fe).

- Procedure : Titrate the compound with metal salts in DMSO/water and monitor shifts in λ or quenching of fluorescence .

- Data Interpretation : Binding constants (K) calculated via Benesi-Hildebrand plots indicate stoichiometry .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of 4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide under varying conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvents (e.g., dichloromethane vs. DMF), temperature (RT vs. reflux), and catalysts (e.g., thionyl chloride for sulfonic acid activation) .

- Monitoring : Use TLC (silica gel, dichloromethane eluent) to track reaction progress .

- Yield Improvement : Evidence shows sodium hypochlorite enhances cyclization efficiency in related sulfonamides (up to 91% yield) .

Q. How can contradictory solubility data across studies be resolved?

- Methodological Answer :

- Techniques : Employ differential scanning calorimetry (DSC) to identify polymorphic forms and X-ray diffraction (XRD) to correlate crystal packing with solubility .

- Example : Triclinic crystal systems (e.g., a = 9.556 Å, β = 86.3°) may exhibit lower aqueous solubility due to dense packing .

- Standardization : Report solubility in multiple solvents (e.g., DMSO, ethanol) with controlled pH and temperature .

Q. What computational methods are used to predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). Prioritize binding poses with sulfonamide moiety coordinating active-site zinc .

- QSAR Models : Develop 2D/3D descriptors (e.g., logP, polar surface area) to correlate structure with permeability or toxicity .

- Validation : Cross-validate predictions with in vitro assays (e.g., enzyme inhibition IC) .

Q. What strategies can improve the pharmacokinetic profile of derivatives of this sulfonamide?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the benzene ring to enhance metabolic stability .

- In Silico Screening : Use SwissADME to predict bioavailability and P-glycoprotein efflux risks .

- In Vivo Testing : Monitor plasma half-life in rodent models after substituting the thiophene moiety with bioisosteres (e.g., furan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.